molecular formula C10H9BrINO B12833756 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Cat. No.: B12833756
M. Wt: 365.99 g/mol
InChI Key: PWLKXFBIGBHGCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves several steps. One common method includes the use of polyphosphoric acid as a catalyst. The process begins with the addition of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide to the heated polyphosphoric acid at 60°C. The mixture is then insulated and reacted for 20 hours. After the reaction, the solution is hydrolyzed with water, and the crude product is obtained. The crude product is then purified using methanol and activated carbon, followed by cooling and centrifugation to yield the final product .

Chemical Reactions Analysis

3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents play a crucial role in its reactivity and binding affinity to various receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can be compared with other similar compounds, such as:

The presence of both bromine and iodine in this compound makes it unique and versatile for various applications .

Properties

Molecular Formula

C10H9BrINO

Molecular Weight

365.99 g/mol

IUPAC Name

3-bromo-7-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C10H9BrINO/c11-8-3-1-6-5-7(12)2-4-9(6)13-10(8)14/h2,4-5,8H,1,3H2,(H,13,14)

InChI Key

PWLKXFBIGBHGCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)I)NC(=O)C1Br

Origin of Product

United States

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